2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid
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Overview
Description
2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene ring system substituted with an isopropoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the cyclization of 2-phenylpropionic acid derivatives can yield the indene ring.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction. This involves reacting the indene derivative with isopropyl alcohol in the presence of an acid catalyst.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: Lacks the isopropoxy group, making it less hydrophobic.
2-(2,3-Dihydro-1H-inden-2-ylthio)acetic acid: Contains a sulfur atom, which can alter its reactivity and biological activity.
Uniqueness
2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18O3 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(4-propan-2-yloxy-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)17-13-5-3-4-11-10(8-14(15)16)6-7-12(11)13/h3-5,9-10H,6-8H2,1-2H3,(H,15,16) |
InChI Key |
BEOXSKXVPIRDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1CCC2CC(=O)O |
Origin of Product |
United States |
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